4,5-Dimethyl-1H-imidazol-2-amine

Description

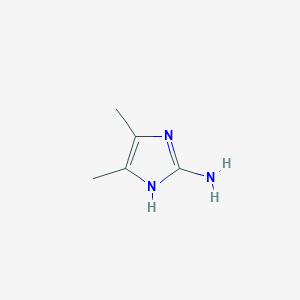

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWWVCSNLLWQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500033 | |

| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13805-21-5 | |

| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethyl 1h Imidazol 2 Amine and Its Derivatives

Classical and Established Synthetic Routes to Imidazoles

The formation of the imidazole (B134444) ring, the core structure of 4,5-dimethyl-1H-imidazol-2-amine, can be achieved through several well-established synthetic strategies. These methods often involve the condensation of multiple starting materials to construct the heterocyclic system.

The Debus-Radziszewski synthesis is a cornerstone in imidazole chemistry, providing a straightforward method for preparing a variety of substituted imidazoles. handwiki.orgwikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). ijprajournal.com The dicarbonyl component can be varied, including glyoxal, 1,2-diketones, and ketoaldehydes, which allows for the introduction of different substituents onto the imidazole ring. handwiki.org

A key feature of this reaction is its multicomponent nature, where three or more reactants combine in a single pot to form the desired product. handwiki.orgwikipedia.org While effective, the classical Debus-Radziszewski synthesis can sometimes suffer from low yields and the formation of side products. ijprajournal.com To address these limitations, numerous variants have been developed, often employing different catalysts or reaction conditions to improve efficiency and selectivity. ijprajournal.com For instance, the use of catalysts like lactic acid or Amberlyst A-15 under microwave irradiation has been shown to enhance yields and reduce reaction times. ijprajournal.com

The general mechanism proceeds in two conceptual stages. First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the final imidazole ring. handwiki.orgwikipedia.org A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can be used to produce N-substituted imidazoles. wikipedia.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating molecular complexity from simple starting materials in a single step. handwiki.orgnih.gov Beyond the classical Debus-Radziszewski synthesis, several other MCRs are employed for the construction of the imidazole core. These reactions are valued for their atom economy and operational simplicity.

One notable example is the van Leusen multicomponent reaction, which provides a pathway to 4,5-disubstituted imidazoles. rsc.org This method and others often allow for the creation of diverse libraries of imidazole derivatives for applications such as drug discovery. rsc.org The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through one-pot, three- or four-component reactions involving a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt, sometimes with the addition of a primary amine. rsc.orgrsc.org

The choice of catalyst and reaction conditions in these MCRs is crucial for controlling the outcome and selectivity of the reaction. rsc.org For example, the use of a magnetically supported Lewis acidic deep eutectic solvent has been shown to be a mild and highly efficient catalyst for these transformations, often conducted under solvent-free sonication. rsc.org Similarly, microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. rsc.orgorganic-chemistry.orgnih.gov

Targeted Synthesis of this compound Core

The specific synthesis of the this compound core requires a more focused approach, often starting with precursors that already contain the necessary functionalities or can be readily converted to them.

A variety of precursor compounds can be utilized for the synthesis of the this compound core. One common strategy involves the use of α-dicarbonyl compounds, such as 2,3-butanedione (B143835) (diacetyl), which provides the dimethyl-substituted backbone. This can then be reacted with a source of the 2-amino group, such as cyanamide (B42294) or guanidine (B92328) derivatives.

Another approach involves the cyclization of α-hydroxyamino oximes with perfluoroaromatic aldehydes to form 1-hydroxy-1H-imidazoles, which can then be further reacted to yield 4,5-dimethyl-2-perfluoroaryl-1H-imidazoles. researchgate.net While this method introduces a perfluoroaryl group at the 2-position, it demonstrates the versatility of using pre-functionalized building blocks. The synthesis of 4,5-disubstituted-2-aminoimidazoles has also been achieved through a nitroenolate route, highlighting the diversity of synthetic strategies available. researchgate.net

The synthesis of related 2-aminoimidazoles often starts from readily available materials like 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org While not directly yielding the 4,5-dimethyl derivative, these methods showcase the general principles that can be adapted. The choice of starting materials is critical and often dictated by the desired substitution pattern on the final imidazole ring.

Modern synthetic chemistry emphasizes the use of environmentally friendly and efficient reaction conditions. In the synthesis of this compound and its analogs, several optimization strategies have been employed to improve yields, reduce reaction times, and minimize waste.

Solvent-free synthesis offers a green alternative to traditional solvent-based methods. Reactions are often carried out by heating a mixture of the solid reactants, sometimes with a catalytic amount of a substance to facilitate the reaction. researchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved under solvent-free conditions at 100°C using concentrated nitric acid supported on nano silica (B1680970) as a catalyst. researchgate.net Another approach utilizes a simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. rsc.orgnih.gov The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov This method has been successfully applied to the synthesis of various imidazole derivatives, including 2-aminoimidazoles. rsc.org For instance, a one-pot, two-step procedure for synthesizing diversely substituted 2-aminoimidazoles from α-bromocarbonyl compounds and substituted 2-aminopyrimidines is significantly facilitated by microwave irradiation.

Deep eutectic solvents (DESs) have emerged as green and "innocent" reaction media. A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved using a mixture of choline (B1196258) chloride and either glycerol (B35011) or urea (B33335) as the solvent. This approach not only reduces reaction times compared to conventional solvents but also allows for easier product isolation and recycling of the solvent. mdpi.com

Regioselectivity, the control of the position of substitution on a molecule, is a critical aspect of synthesizing specifically substituted imidazoles like this compound. Achieving the desired arrangement of substituents on the imidazole ring is essential for its intended properties and biological activity.

In multi-component reactions that form the imidazole ring, the regioselectivity can often be influenced by the choice of catalyst and reaction conditions. For instance, in the synthesis of tetrasubstituted imidazoles, the competitive formation of trisubstituted imidazoles can be an issue. The use of specific catalyst systems, such as HBF₄–SiO₂, has been shown to control the selective formation of the desired tetrasubstituted product. rsc.org

For the synthesis of disubstituted imidazoles, methods have been developed to achieve complete regioselectivity. One such protocol for preparing 1,4-disubstituted imidazoles involves a sequence of reactions that ensures the substituents are placed in the desired positions. nih.gov The ability to control the regiochemistry of the reaction is crucial for avoiding the formation of isomeric mixtures, which can be difficult and costly to separate.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 2-aminoimidazoles to minimize the use of hazardous substances and improve energy efficiency. nih.govresearchgate.net Key strategies include the use of alternative solvents and the development of metal-free and catalytic methodologies. researchgate.netnih.gov

Deep eutectic solvents (DESs) have emerged as promising green reaction media for the synthesis of 2-aminoimidazoles. researchgate.netmdpi.com These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline chloride), offer several advantages over conventional volatile organic solvents (VOCs), including low toxicity, low flammability, high thermal stability, and biodegradability. mdpi.comnih.gov

A notable one-pot, two-step synthesis of 2-aminoimidazoles involves the reaction of α-chloroketones with guanidine derivatives in a choline chloride (ChCl)-urea or ChCl-glycerol DES. nih.govmdpi.com This method significantly reduces reaction times to 4–6 hours compared to the 10–12 hours required in traditional solvents like THF or DMF. researchgate.netmdpi.com The use of a ChCl-urea DES also facilitates a simpler work-up procedure and allows for the recycling of the solvent. nih.govmdpi.com The proposed mechanism suggests that hydrogen bonding in the DES plays a catalytic role in the heterocyclodehydration process. researchgate.netmdpi.com

The choice of DES components can influence reaction outcomes. For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used as both a reaction medium and a recyclable catalyst for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives under mild conditions. nih.gov

Table 1: Comparison of Solvents in the Synthesis of 2-Aminoimidazoles

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| ChCl-Urea (1:2) | 4 | High | mdpi.com |

| ChCl-Glycerol (1:2) | 4-6 | High | mdpi.com |

| THF | 10-12 | Lower | mdpi.com |

| DMF | 10-12 | Lower | mdpi.com |

| Ethanol | - | Lower | nih.gov |

| Water | - | Lower | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the potential toxicity and environmental impact of residual metals. nih.gov One such approach for synthesizing polysubstituted imidazoles involves the N-α-C(sp³)–H bond functionalization of arylmethylamines with 1,2-dicarbonyls or benzoin, catalyzed by a small amount of acetic acid under aerobic conditions. nih.gov This method offers high yields (up to 95%) and good functional group tolerance. nih.gov

Catalytic methods also play a crucial role in improving the efficiency and sustainability of 2-aminoimidazole synthesis. For instance, a cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides efficient access to substituted 2-aminobenzimidazoles. researchgate.net While not directly for this compound, this highlights the potential of metal catalysis. Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates represent another advanced method for constructing 2-aminoimidazoles, allowing for the formation of both a C-N and a C-C bond in a single step. nih.govacs.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the 2-aminoimidazole scaffold is crucial for tuning its properties for specific applications. This can be achieved through post-synthetic modifications or by introducing functional groups during the initial synthesis. nih.govua.edu

Post-synthetic modification (PSM) allows for the diversification of a core molecular structure. For the imidazole ring, this can involve reactions that introduce substituents onto the ring carbons or nitrogens. rsc.org For example, the carbon-carbon double bond of imidazol-2-ylidenes can be readily mono- and di-functionalized by taking advantage of the nucleophilicity of N-heterocyclic carbenes (NHCs) and abnormal NHCs (aNHCs). nih.gov While this is demonstrated on a related class of compounds, the principles could be applicable to 2-aminoimidazoles. Another example of PSM is the ionization of an imidazole-containing metal-organic framework (MOF) to create a bifunctional catalyst. rsc.org

Derivatization is often performed to enhance the biological activity or other properties of the 2-aminoimidazole core. N-substitution is a common strategy. For example, N-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethyl-aniline has been synthesized and its structure characterized. nih.gov

Ring modifications can lead to the formation of fused heterocyclic systems. For instance, 2-amino-imidazoles can be prepared in one-pot reactions from 1,2-diamino-arenes and Vilsmeier reagents, followed by oxidation with diacetoxy-iodobenzene (DIB), leading to fused systems like purines. rsc.org The synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazine derivatives has also been achieved through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. researchgate.net

Scale-Up Synthesis and Industrial Feasibility

The industrial feasibility of a synthetic route depends on factors such as cost, safety, efficiency, and environmental impact. For the large-scale synthesis of related compounds like 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile, processes have been developed to be suitable for industrial production. google.com These processes often focus on minimizing impurities and producing stable salt forms with desirable properties like water solubility. google.com

The green chemistry approaches discussed earlier, particularly the use of recyclable DESs and catalytic methods, are highly relevant for improving the industrial feasibility of this compound synthesis. researchgate.netmdpi.com The ability to perform reactions under milder conditions, with shorter reaction times, and with simpler purification procedures contributes to a more cost-effective and environmentally friendly industrial process. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, further enhances the efficiency and scalability of these methods. nih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In the ¹H NMR spectrum of 4,5-dimethyl-1H-imidazol-2-amine, distinct signals corresponding to the different types of protons are observed. The methyl protons (CH₃) at the C4 and C5 positions of the imidazole (B134444) ring typically appear as a singlet in the upfield region of the spectrum. malayajournal.org The protons attached to the nitrogen atoms (NH and NH₂) will produce signals that can vary in chemical shift and appearance depending on the solvent and concentration. researchgate.net The imidazole ring proton, if present, would also have a characteristic chemical shift. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Imidazole Derivatives

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.17 - 2.21 | Singlet |

| NH/NH₂ | Variable | Broad Singlet |

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent and experimental conditions. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the methyl groups will appear at a characteristic upfield chemical shift. The two aromatic carbons of the imidazole ring (C4 and C5) will have similar chemical shifts due to the methyl substitution. malayajournal.org The C2 carbon, bonded to the amino group, will have a distinct chemical shift further downfield. mdpi.comrsc.org

Table 2: Representative ¹³C NMR Spectral Data for Imidazole Derivatives

| Carbon Type | Representative Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~10 - 15 |

| Imidazole Ring (C4/C5) | ~115 - 130 |

Note: Chemical shifts are referenced to a standard, typically TMS, and can be influenced by the solvent and experimental conditions. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edunih.gov This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum. sdsu.edu

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). nih.govcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the connectivity of different molecular fragments. sdsu.edumdpi.com For instance, an HMBC experiment on this compound would show correlations between the methyl protons and the C4 and C5 carbons of the imidazole ring, as well as the C2 carbon. clockss.org

These 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and substitution pattern of this compound. rsc.orgipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. mdpi.comacs.org The fragmentation pattern observed in the mass spectrum results from the cleavage of the molecule into smaller, charged fragments, which can help to confirm the structure. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | 111.08 |

Note: The exact mass and fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the amine (NH₂) and imidazole (NH) groups typically appear as broad bands in the region of 3100-3500 cm⁻¹. researchgate.netrsc.org The C-N stretching vibrations and the C=N stretching of the imidazole ring would also be present in the fingerprint region of the spectrum. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine and imidazole) | 3100 - 3500 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=N Stretch (imidazole ring) | ~1600 - 1650 |

Note: The exact position and intensity of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. For the chemical compound this compound, which has the molecular formula C₅H₉N₃, this analysis is crucial for verifying its empirical formula and ensuring the purity of a synthesized batch. sigmaaldrich.comsynquestlabs.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), and nitrogen (N).

The molecular weight of this compound is 111.15 g/mol . nih.gov Based on this, the theoretical percentage of each element is as follows:

Carbon (C): (5 * 12.011 / 111.15) * 100% = 54.02%

Hydrogen (H): (9 * 1.008 / 111.15) * 100% = 8.16%

Nitrogen (N): (3 * 14.007 / 111.15) * 100% = 37.82%

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 54.02 |

| Hydrogen | H | 8.16 |

| Nitrogen | N | 37.82 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS, TLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC) are commonly utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For imidazole-containing compounds, reversed-phase HPLC is frequently employed. While a specific HPLC method for this compound is not detailed in the provided search results, a general approach can be inferred from methods used for similar compounds. For instance, a study on the simultaneous determination of four imidazole anti-infective drugs utilized a Thermo Scientific®BDS Hypersil C8 column with an isocratic mobile phase of methanol (B129727) and 0.025 M KH₂PO₄ (70:30, v/v). nih.gov Such a method allows for the separation of closely related imidazole derivatives, and a similar system could likely be optimized for the purity assessment of this compound. The appearance of a single, sharp peak at a specific retention time would indicate a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity. This technique is particularly useful for identifying and quantifying impurities, even at trace levels. In the analysis of related heterocyclic amines, such as 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine (4'-OH-PhIP), LC-MS/MS has been used for detection in complex matrices. nih.gov For this compound, an LC-MS method would involve separating the sample on an LC column and then introducing the eluent into the mass spectrometer. The mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound, which would be approximately 112.0869. The fragmentation pattern of the parent ion could also be used for confirmation. A study on 5-methoxy-N,N-dimethyltryptamine and its metabolite bufotenine (B1668041) demonstrates the use of LC-MS/MS for quantification, where specific multiple reaction monitoring (MRM) transitions are used for detection. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique for assessing purity and monitoring the progress of a reaction. In the synthesis of complex imidazole derivatives, TLC is routinely used to check for the consumption of starting materials and the formation of the product. nih.gov For this compound, a sample solution would be spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a suitable solvent system. The choice of the mobile phase is critical for achieving good separation. For other imidazole compounds, solvent systems such as a mixture of methanol, ethyl acetate, and ammonia (B1221849) have been used. nih.gov After development, the spots are visualized, typically under UV light or by using a staining agent like potassium permanganate. acs.org The purity is assessed by the presence of a single spot with a specific retention factor (Rf) value. The presence of additional spots would indicate impurities. A study on the detection of pyridine (B92270) and diazine derivatives on TLC plates highlights the use of specific chromogenic reagents to visualize spots. nih.gov

| Technique | Typical Column/Stationary Phase | Typical Mobile Phase/Eluent | Detection Method |

|---|---|---|---|

| HPLC | Reversed-phase C8 or C18 | Methanol/Acetonitrile and Water/Buffer mixtures | UV Detector |

| LC-MS | Reversed-phase C8 or C18 | Methanol/Acetonitrile and Water/Buffer with volatile additives (e.g., formic acid) | Mass Spectrometer (e.g., ESI-MS/MS) |

| TLC | Silica Gel 60 F254 | Mixtures of polar and non-polar organic solvents (e.g., Ethyl Acetate/Hexane, Methanol/Dichloromethane) | UV light (254 nm), Staining (e.g., KMnO₄, iodine) |

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure of 4,5-Dimethyl-1H-imidazol-2-amine. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation effects in such heterocyclic systems. niscpr.res.innih.gov

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations performed using DFT methods, such as at the B3LYP/6-31G(d,p) level of theory, are used to find its equilibrium geometry. acadpubl.eumalayajournal.org

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this molecule, the imidazole (B134444) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic compounds. acadpubl.eu The conformational analysis would focus on the orientation of the amine (-NH2) group and the methyl (-CH3) groups relative to the imidazole ring.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation for a substituted imidazole ring. Actual values would be obtained from a specific computational output.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=N (ring) | ~1.38 Å |

| C-N (ring) | ~1.39 Å | |

| C-C (ring) | ~1.37 Å | |

| C-NH₂ | ~1.36 Å | |

| C-CH₃ | ~1.51 Å | |

| Bond Angles | N-C-N (ring) | ~109° |

| C-N-C (ring) | ~108° | |

| H-N-H (amine) | ~115° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. malayajournal.org

A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org In studies of similar substituted imidazoles, the HOMO is often localized on the electron-rich imidazole ring and the amino group, while the LUMO is distributed across the ring system. malayajournal.orgresearchgate.net This distribution facilitates intramolecular charge transfer (ICT), which is crucial for many of the molecule's properties. malayajournal.org For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, suggesting good chemical stability. malayajournal.org

Table 2: Frontier Molecular Orbital Properties (Illustrative Data) Data based on findings for structurally similar imidazole derivatives. malayajournal.org

| Property | Value |

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| Energy Gap (ΔE) | 4.0106 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen. nih.govresearchgate.net For this compound, these regions would be concentrated around the nitrogen atoms of the imidazole ring and the exocyclic amine group.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic N-H protons of the imidazole ring and the amine group. nih.govresearchgate.net

Green Regions: Represent neutral or zero potential. nih.gov

The MEP map provides a clear visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For molecules like this compound, significant delocalization occurs from the lone pairs (n) of the nitrogen atoms to the antibonding (π) orbitals of the imidazole ring. These n → π interactions contribute significantly to the stabilization of the molecule and are indicative of intramolecular charge transfer (ICT). nih.govacadpubl.eu Larger E(2) values signify stronger interactions and greater stabilization of the molecular system. acadpubl.eu

Table 3: Significant NBO Interactions and Stabilization Energies E(2) (Illustrative) This table shows representative donor-acceptor interactions and their stabilization energies as would be found in an NBO analysis of a substituted imidazole. nih.govacadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Type of Interaction |

| LP (N) on Amine | π* (C-N) in Ring | High | n → π |

| LP (N) in Ring | π (C=C) in Ring | Moderate | n → π |

| π (C=C) in Ring | π (C=N) in Ring | Moderate | π → π |

| σ (C-H) on Methyl | σ (C-C) in Ring | Low | σ → σ* |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts (¹H and ¹³C). niscpr.res.inresearchgate.net These theoretical predictions can be correlated with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the observed spectral bands.

The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. epstem.net A high correlation coefficient (R²) between the experimental and scaled theoretical wavenumbers confirms that the computational model accurately represents the molecule's structure. niscpr.res.in Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to aid in signal assignment. niscpr.res.inepstem.net

Table 4: Correlation of Theoretical vs. Experimental Vibrational Frequencies (Illustrative) Based on studies of similar heterocyclic compounds where theoretical and experimental data are compared. niscpr.res.in

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| N-H Stretch (Amine) | ~3400 | ~3450 | Asymmetric Stretch |

| N-H Stretch (Ring) | ~3150 | ~3200 | Stretching |

| C-H Stretch (Methyl) | ~2950 | ~2980 | Asymmetric Stretch |

| C=N Stretch (Ring) | ~1620 | ~1640 | Stretching |

| C-N Stretch (Amine) | ~1350 | ~1365 | Stretching |

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. nih.govsemanticscholar.org Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). acs.org

A large hyperpolarizability value (β) is a key indicator of a strong NLO response. nih.gov This property is closely linked to the molecule's electronic structure, particularly a small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states. semanticscholar.orgresearchgate.net For this compound, the presence of the electron-donating amine and methyl groups on the π-conjugated imidazole ring suggests the potential for significant ICT and, consequently, NLO activity. Theoretical calculations using DFT can quantify the hyperpolarizability and guide the design of new NLO materials based on this scaffold. acs.org

Table 5: Calculated Non-Linear Optical Properties (Illustrative) This table presents typical NLO parameters calculated for imidazole derivatives with potential NLO activity. nih.govsemanticscholar.org

| Parameter | Description | Typical Calculated Value |

| μ | Dipole Moment | ~3 - 5 Debye |

| α | Mean Polarizability | ~100 - 150 a.u. |

| β_tot | First-Order Hyperpolarizability | High (e.g., >10⁻³⁰ esu) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be extrapolated from studies on structurally related imidazole and benzimidazole (B57391) derivatives. mdpi.comscielo.br

MD simulations of small heterocyclic molecules like this compound would typically involve defining a force field—a set of parameters that describe the potential energy of the system. This allows for the calculation of the forces acting on each atom and, consequently, their motion over time. Such simulations can elucidate a variety of dynamic properties.

Illustrative Simulation Parameters:

To provide a conceptual framework, a hypothetical MD simulation setup for this compound in an aqueous environment is presented below.

| Parameter | Illustrative Value/Setting |

| Force Field | GROMOS96, AMBER, CHARMM |

| Solvent Model | SPC (Simple Point Charge), TIP3P |

| Box Type | Cubic |

| Temperature | 300 K (controlled by a thermostat, e.g., Berendsen) |

| Pressure | 1 bar (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

This table is for illustrative purposes to demonstrate typical MD simulation parameters and does not represent data from a specific study on this compound.

Key research findings from MD simulations on analogous compounds often revolve around:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule. For this compound, this would involve understanding the rotational freedom of the methyl groups and the orientation of the amine group.

Solvation Dynamics: Characterizing the interaction of the molecule with surrounding water molecules. This includes the formation and lifetime of hydrogen bonds between the amine and imidazole ring nitrogens and water.

Membrane Permeability: Simulating the interaction of the compound with a lipid bilayer to predict its ability to cross cell membranes, a critical factor for bioavailability. Studies on benzimidazole derivatives have explored this aspect. mdpi.com

Protein-Ligand Interactions: If a biological target is known, MD simulations can model the binding process, stability of the complex, and key interacting residues. For instance, simulations have been used to study the binding of imidazole derivatives to enzymes like Aurora Kinase. scielo.br

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.com For this compound and its analogs, SAR modeling helps in identifying the structural features crucial for a desired biological effect and in designing more potent and selective molecules. nih.gov

The development of a QSAR model typically involves:

Dataset Compilation: Assembling a series of related compounds with experimentally measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation methods.

Illustrative Descriptors and Their Potential Impact:

The following table illustrates the types of molecular descriptors that would be relevant in a hypothetical SAR study of this compound derivatives and their potential influence on activity.

| Descriptor Category | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, pKa | Affects interactions with polar residues in a binding site and influences the ionization state at physiological pH. mdpi.com |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into a binding pocket. The size and position of substituents are critical. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target protein. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton, which can relate to its overall shape. |

This table is for illustrative purposes and outlines general principles of SAR. The specific impact of each descriptor would depend on the biological target and the dataset of compounds.

SAR studies on various 2-aminoimidazole and benzimidazole series have revealed that substitutions at different positions on the imidazole ring significantly impact activity. mdpi.com For instance, the nature and size of substituents at the N1, C4, and C5 positions can drastically alter the binding affinity and selectivity for a given biological target. mdpi.comnih.gov In the case of this compound, the two methyl groups at the C4 and C5 positions are key structural features that would be central to any SAR analysis.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Reaction Mechanisms Involving the Imidazole (B134444) Ring

The imidazole ring system is a crucial scaffold in medicinal chemistry, in part due to its versatile reactivity. nih.gov The core of 4,5-dimethyl-1H-imidazol-2-amine exhibits both nucleophilic and electrophilic characteristics, which are fundamental to its chemical behavior and derivatization potential. The two nitrogen atoms within the five-membered ring are electron-rich and can readily accept or donate protons or participate in various weak interactions. nih.gov

The nucleophilicity of the imidazole core is enhanced by the presence of the two electron-donating methyl groups at the C4 and C5 positions. These groups increase the electron density of the ring, making the nitrogen atoms more potent nucleophiles. This inherent nucleophilicity allows the imidazole ring to readily form coordination bonds and other noncovalent interactions, which is essential for the formation of supramolecular species and for its role in biological systems. nih.gov

The exocyclic amine group at the C2 position also contributes significantly to the molecule's nucleophilic character. Aromatic 2-aminoazaheterocycles are an important class of compounds that can act as 1,3-binucleophiles in multicomponent reactions. nih.gov In reactions such as the pseudo-Michael reaction, the exocyclic amine of 2-aminoimidazole derivatives has been shown to be the primary site of nucleophilic attack. nih.gov

Electrophilic reactions typically target the nitrogen atoms of the imidazole ring. The lone pair of electrons on the sp2-hybridized nitrogen atoms makes them susceptible to attack by various electrophiles. This reactivity is central to the synthesis of N-substituted imidazole derivatives, which are precursors to a wide range of functional molecules, including N-heterocyclic carbenes (NHCs).

A characteristic feature of the imidazole ring is its ability to exist in different tautomeric forms. nih.gov For asymmetrically substituted imidazoles, the proton on the nitrogen atom can reside on either of the two ring nitrogens, leading to a rapid tautomeric equilibrium. mdpi.com In the case of this compound, the molecule is symmetrical with respect to the C4 and C5 positions, but substitution on the ring nitrogens or the exocyclic amine can lead to distinct tautomers with different stabilities and reactivities. nih.gov

Theoretical studies on related molecules, such as 4,5-dimethyl-2-(2'-hydroxyphenyl)imidazole, have shown that the equilibrium between different tautomers (e.g., keto and enol forms) is influenced by the surrounding environment, such as the solvent. nih.gov This tautomerism is a critical factor in the molecule's interaction with biological targets and its participation in chemical reactions.

Aromatization is a key driving force in many synthetic routes leading to imidazole derivatives. The formation of the stable, aromatic imidazole ring often occurs as the final step in a reaction sequence, typically following an intramolecular cyclization and a dehydration or elimination step. This process is evident in catalyst-free syntheses of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines, where the final step involves a hydrogen shift to yield the aromatic imidazole ring. researchgate.net

Functional Group Transformations and Derivatization

The exocyclic amine group at the C2 position of this compound is a primary amine, making it a versatile handle for a wide array of chemical transformations. This group can readily undergo reactions typical of primary amines, allowing for the synthesis of a diverse library of derivatives.

The nucleophilic nature of the 2-amino group makes it a key participant in multicomponent reactions (MCRs). nih.gov These reactions provide an efficient pathway to construct complex molecular architectures in a single step. For instance, 2-aminoimidazoles can act as the amine component in Biginelli-type reactions, condensing with aldehydes and β-ketoesters to form fused pyrimidine (B1678525) systems. nih.gov

Furthermore, the 2-amino group can be selectively targeted for derivatization. In reactions with α,β-unsaturated carbonyl compounds, such as in the pseudo-Michael reaction, the exocyclic amine acts as the nucleophile. It can also be readily acylated or alkylated to introduce various functional groups. For example, the synthesis of 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid involves reactions at the amino group to build the amino acid side chain. nih.gov The reaction of 5-acetyl-2-aminooxazole with amines demonstrates a method to produce 1H-5-acetyl-2-substituted aminoimidazoles, highlighting the reactivity of the amino group in ring transformation reactions. lookchem.com

Direct functionalization of the methyl groups at the C4 and C5 positions of the imidazole ring is a more challenging transformation. These groups are generally less reactive compared to the nitrogen atoms or the exocyclic amine. Research on the direct modification of such alkyl substituents on the imidazole core is not extensively documented, suggesting that these positions are often installed in their final form during the initial synthesis of the imidazole ring.

While steric interactions involving these methyl groups can influence the conformational preferences and selectivity of reactions at other sites, direct chemical transformation of the C-H bonds of the methyl groups themselves typically requires harsh conditions or specialized catalytic systems that are not commonly employed for this scaffold. mdpi.com Functionalization of methyl groups in other complex molecules, such as steroids, has been investigated, but these methods are not readily transferable to the 4,5-dimethylimidazole system. rsc.org Therefore, synthetic strategies requiring functionality at the C4 or C5 positions usually involve starting materials that already contain the desired functional groups prior to the imidazole ring formation.

Catalytic Applications of this compound Derivatives

Derivatives of this compound, particularly N-heterocyclic carbenes (NHCs), have emerged as highly effective ligands in transition metal catalysis and organocatalysis. nih.gov NHCs are stable carbenes that act as strong σ-donating ligands, forming robust bonds with metal centers and enhancing their catalytic activity. nih.gov

The synthesis of NHCs often begins with the N-alkylation or N-arylation of the imidazole ring, followed by deprotonation to generate the carbene. Thiazol-2-ylidenes, which are structural analogues of imidazol-2-ylidenes, have also been explored as NHC ligands with unique electronic properties. nih.gov

Palladium(II) complexes bearing heteroditopic NHC-amine ligands have been synthesized and studied for their structural features and reactivity. researchgate.net These complexes, which can be derived from substituted imidazoles, show potential in various catalytic applications. The NHC moiety binds strongly to the metal, while a weaker donor group can dissociate to allow for substrate binding and activation. researchgate.net

Furthermore, imidazole-based supramolecular complexes have been investigated for their medicinal and catalytic properties. For example, a gold(III) compound featuring a dimethyl imidazole onium structure has been explored for its anticancer activity. nih.gov The catalytic synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives is another area of active research, utilizing various catalysts to achieve high yields and efficiency. researchgate.net Hybrid catalysts supported on magnetic nanoparticles, which may incorporate imidazole-based structures, have also been developed for one-pot syntheses in environmentally friendly solvents. nih.gov

Role as Ligands in Transition Metal Catalysis

The 2-aminoimidazole moiety, with its multiple nitrogen atoms, presents several potential coordination sites for transition metals. The exocyclic amino group and the imidazole ring nitrogens can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal centers. This ability to act as a ligand is fundamental to its potential application in transition metal catalysis.

While specific studies detailing the use of this compound as a ligand in catalysis are not extensively reported, the broader class of 2-aminoimidazoles has been explored in coordination chemistry. For instance, the synthesis of copper(II) complexes with ligands derived from 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine has been reported, and these complexes have shown potential as antitumor agents. mdpi.com This suggests that the 2-aminoimidazole core can effectively bind to transition metals, a prerequisite for catalytic activity.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and nitrogen-containing heterocycles are common ligands for palladium catalysts. The synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions has been developed. nih.govnih.gov In these processes, a palladium catalyst facilitates the formation of both a carbon-nitrogen and a carbon-carbon bond in an annulation step. While this compound was not the specific ligand used, these studies demonstrate the compatibility of the 2-aminoimidazole scaffold with palladium catalysis.

Furthermore, copper(II)-catalyzed syntheses of imidazole derivatives have been reported, where a Cu(phen)Cl₂ catalyst was found to be effective. nih.gov The interaction of imidazole derivatives with transition metal ions like copper is a well-established area of study. acs.org These examples underscore the potential for this compound to serve as a ligand in various transition metal-catalyzed reactions, although specific applications and detailed mechanistic studies for this particular compound are yet to be widely documented.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Catalytic Relevance |

| Monodentate (exocyclic N) | The exocyclic amino group coordinates to the metal center. | Could influence the steric and electronic environment of the catalyst. |

| Monodentate (ring N) | One of the imidazole ring nitrogen atoms coordinates to the metal. | Common in many imidazole-based ligands and N-heterocyclic carbenes (NHCs). |

| Bidentate (N,N') | Both the exocyclic amino nitrogen and an adjacent ring nitrogen chelate to the metal center, forming a stable five-membered ring. | Can provide enhanced stability to the metal complex, influencing catalytic turnover and longevity. |

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural motifs present in this compound, namely the basic amino group and the imidazole ring, are features commonly found in organocatalysts.

For example, imidazole and its derivatives can be used as nucleophiles in organocatalytic reactions. A method for the synthesis of activated amides from aldehydes has been developed using an organocatalytic approach where imidazole can act as the nucleophile. acs.org This suggests that the amino group of this compound could similarly participate in nucleophilic catalysis.

The basicity of the amino group and the imidazole ring allows for potential applications in base-catalyzed reactions. The ability to act as a proton shuttle or to activate substrates through hydrogen bonding is another hallmark of many organocatalysts that could be exhibited by this compound.

Photochemical and Electrochemical Reactivity

The interaction of molecules with light (photochemistry) or electric current (electrochemistry) can lead to unique and synthetically useful transformations.

Photochemical Reactivity

The photochemical behavior of imidazole derivatives is an active area of research, particularly in the context of photoredox catalysis and the synthesis of complex molecules. While specific studies on the photochemical reactivity of this compound are scarce, research on related systems provides some insights. For example, visible-light-initiated copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of substituted benzothiazoles, demonstrating the role of light in promoting reactions involving nitrogen and sulfur-containing heterocycles. rsc.org

The imidazole ring itself can be involved in photochemical processes. However, without specific experimental data for this compound, any discussion on its photochemical reactivity remains speculative. It is plausible that the compound could undergo photoinduced electron transfer or act as a photosensitizer in the presence of appropriate chromophores, but further research is needed to confirm these possibilities.

Electrochemical Reactivity

The electrochemical behavior of a molecule provides information about its redox properties, which can be harnessed for synthetic purposes. The electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole, a related heterocyclic amine, has been investigated, revealing an "electron transfer + chemical reaction" (EC) mechanism. nih.govnih.govresearchgate.net This study highlights how electrochemical methods can be used to generate reactive species and synthesize new derivatives.

Given the presence of the electron-rich amino group and the imidazole ring, this compound is expected to be susceptible to electrochemical oxidation. The oxidation potential would provide a measure of the ease with which it can lose electrons to form a radical cation or other oxidized species. These reactive intermediates could then participate in a variety of follow-up reactions, such as dimerization or coupling with other nucleophiles or electrophiles. However, to date, no specific studies on the electrochemical reactivity of this compound have been found in the surveyed literature.

Biological and Medicinal Chemistry Research

Biological Activities of Imidazole (B134444) Scaffolds

The versatility of the imidazole nucleus has been extensively explored by researchers, leading to the discovery of compounds with a wide array of therapeutic potentials.

General Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Imidazole derivatives are well-established as potent antimicrobial agents, with numerous compounds demonstrating efficacy against a variety of pathogenic microorganisms. The five-membered heterocyclic structure of imidazole is a key feature contributing to its antibacterial activities. nih.gov These compounds can interfere with essential microbial processes, including DNA replication, cell wall synthesis, and cell membrane integrity. nih.gov

The antimicrobial spectrum of imidazole derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain imidazole derivatives have shown inhibitory effects against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. benthamscience.com Their antifungal activity is also notable, with effectiveness against Candida albicans and Aspergillus niger. benthamscience.com The mechanism of antifungal action for many imidazole derivatives involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of this pathway compromises the structural integrity of the fungal cell.

The ongoing challenge of antimicrobial resistance has spurred the development of novel imidazole-based compounds. Research has demonstrated that synthetic modifications to the imidazole scaffold can lead to derivatives with enhanced potency and a broader spectrum of activity.

Anticancer and Antitumor Potential

The imidazole scaffold is a significant pharmacophore in the design and development of anticancer agents. nih.gov Several clinically used anticancer drugs, such as dacarbazine (B1669748) and bendamustine (B91647) hydrochloride, feature an imidazole or a fused imidazole ring system. nih.govnih.gov The anticancer mechanisms of imidazole derivatives are diverse and target various hallmarks of cancer.

These compounds have been shown to modulate the activity of crucial cellular targets, including microtubules, various kinases (such as tyrosine and serine-threonine kinases), histone deacetylases (HDACs), and topoisomerases. nih.govnih.gov For example, some imidazole-containing compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. nih.govscirp.org

Furthermore, imidazole derivatives have been investigated as inhibitors of specific signaling pathways that are often dysregulated in cancer. This includes the inhibition of focal adhesion kinase (FAK) and the stabilization of G-quadruplex DNA structures, which can modulate the expression of oncogenes like c-MYC. bldpharm.com The continuous exploration of new imidazole derivatives holds promise for the discovery of more selective and potent anticancer therapies. plos.org

Immunomodulatory Effects

The imidazole scaffold has also been implicated in modulating the immune system. Certain imidazole-containing compounds have demonstrated the ability to influence immune responses, suggesting their potential in the treatment of immune-related disorders. For example, research has shown that some imidazole derivatives can impact the production of cytokines, which are key signaling molecules in the immune system.

One study on a ferritin-based nano-allergen incorporating an imidazole-containing component observed a reduction in type 2 cytokines like IL-4 and IL-13, alongside an increase in type 1 cytokines such as IFN-γ and TGF-β in a mouse model. organic-chemistry.org This shift from a Th2 to a Th1 immune response can be beneficial in the context of allergic diseases. The ability of imidazole derivatives to interact with various receptors and enzymes involved in immune signaling pathways underscores their potential as immunomodulatory agents. However, the precise mechanisms and the full extent of their effects on the complex network of the immune system are still areas of active investigation.

Other Pharmacological Activities (e.g., anti-inflammatory, analgesic)

Beyond their antimicrobial, anticancer, and immunomodulatory properties, imidazole derivatives exhibit a range of other important pharmacological activities. Notably, many have been investigated for their anti-inflammatory and analgesic effects.

The anti-inflammatory actions of some imidazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). bldpharm.com Inhibition of COX-2 reduces the production of prostaglandins, which are major contributors to inflammation and pain. Additionally, some derivatives have been found to inhibit the degranulation of neutrophils and the generation of reactive oxygen species, further contributing to their anti-inflammatory profile. bldpharm.com

The analgesic properties of certain imidazole compounds are often linked to their anti-inflammatory effects, as reducing inflammation can alleviate pain. The wide-ranging pharmacological activities of the imidazole scaffold highlight its importance as a privileged structure in drug discovery, with the potential to yield new treatments for a variety of diseases.

Specific Biological Activities of 4,5-Dimethyl-1H-imidazol-2-amine Derivatives

While the broader class of imidazole compounds has been extensively studied, research on the specific biological activities of derivatives of this compound is more focused. These studies have primarily explored their potential as antimicrobial and anticancer agents.

A study by Yurttaş et al. involved the synthesis of a series of 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide derivatives. These compounds were evaluated for their antitumor potential against C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay, with cisplatin (B142131) as a reference drug. One of the synthesized derivatives, compound 20g , demonstrated good cytotoxic potential.

Another study synthesized new 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives and investigated their antibacterial, antifungal, and anticancer activities. The study found that the antifungal activity of these specific derivatives was more pronounced than their antibacterial and anticancer effects.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms pose a significant challenge in clinical settings as they can exhibit increased resistance to antimicrobial treatments and the host immune system. The inhibition of biofilm formation is therefore a critical strategy in combating persistent bacterial infections.

While the broader class of imidazole-containing compounds has been investigated for antibiofilm activity, there is currently a lack of specific research on the biofilm-inhibiting properties of derivatives of this compound. Studies on other imidazole derivatives, such as 2-aminobenzimidazole (B67599) (2-ABI) derivatives, have shown potent inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov For instance, a 5,6-dimethyl substituted 2-ABI was identified as a particularly potent inhibitor. nih.gov These findings suggest that the imidazole scaffold can be a valuable template for the design of biofilm inhibitors. However, further research is needed to specifically evaluate whether derivatives of this compound share this antibiofilm potential.

Enzyme Inhibition Studies (e.g., BRAF inhibitors)

The 2-aminoimidazole core, a key feature of this compound, is a recognized scaffold in the design of protein kinase inhibitors, including those targeting BRAF kinase. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant percentage of human cancers, making it a crucial target for anti-cancer drug development. nih.govnih.gov

Several studies have highlighted the potential of imidazole-based compounds as BRAF inhibitors. For instance, a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives were designed and synthesized as potential BRAF inhibitors, with some compounds showing potent antiproliferative activity against melanoma cell lines harboring the BRAF V600E mutation. nih.gov Similarly, research on triarylimidazole BRAF inhibitors has demonstrated that these compounds can bind to the active conformation of the BRAF kinase. nih.govmanchester.ac.uk The imidazole core in these inhibitors often plays a crucial role in interacting with the hinge region of the kinase domain.

While direct studies on this compound as a BRAF inhibitor are not extensively documented in the reviewed literature, the established importance of the 2-aminoimidazole scaffold in BRAF inhibition suggests that derivatives of this compound could be promising candidates for development in this area. The dimethyl substitution on the imidazole ring could influence the compound's solubility, metabolic stability, and binding affinity, warranting further investigation.

Below is a table summarizing the BRAF inhibitory activity of some representative imidazole-based compounds.

| Compound ID | Scaffold | Target | IC50 (µM) | Cell Line | Reference |

| 1a | Triarylimidazole | BRAF V600E | 1.6 | Melanoma cells | nih.gov |

| 1j | Tricyclic 1,4-dihydroindeno[1,2-c]pyrazole | BRAF V600E | 0.24 | Melanoma cells | nih.gov |

| CLW14 | 2-(1H-imidazol-2-yl) pyridine | Not Specified | 4.26 | A375 | nih.gov |

| CLW27 | 2-(1H-imidazol-2-yl) pyridine | Not Specified | 2.93 | A375 | nih.gov |

Receptor Agonist/Antagonist Activity (e.g., Alpha-2 receptor agonists)

The imidazole ring is a well-known pharmacophore for adrenergic receptor ligands. Specifically, derivatives of 2-aminoimidazole have been investigated for their activity at alpha-2 (α2) adrenergic receptors. wikipedia.org These receptors are involved in the regulation of various physiological processes, including blood pressure and neurotransmission, making them important therapeutic targets. nih.gov

Research has shown that certain 4-substituted-1H-imidazole derivatives can act as potent and selective α2-adrenoceptor agonists. nih.gov For example, the naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a highly potent and selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship studies on this class of compounds have revealed that modifications to the substituents on the imidazole ring and the side chain can significantly impact their potency and selectivity for α2 versus α1 receptors. nih.gov

While direct experimental data on the α2-adrenergic activity of this compound is limited in the provided search results, the structural similarity to known α2-agonists suggests that it could serve as a scaffold for designing new ligands for these receptors. The dimethyl substitution pattern would be a key area for SAR exploration to determine its influence on receptor binding and functional activity.

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which this compound-based compounds exert their biological effects is crucial for their development as therapeutic agents.

Molecular Targets and Binding Mechanisms

The binding mechanism of imidazole-based inhibitors to BRAF kinase typically involves the formation of hydrogen bonds between the imidazole nitrogen atoms and the hinge region of the kinase domain. nih.gov The substituents on the imidazole ring, such as the 4,5-dimethyl groups, would be expected to occupy adjacent pockets, influencing the compound's affinity and selectivity. For instance, in triarylimidazole BRAF inhibitors, one of the aryl rings attached to the imidazole core extends into a back pocket (BPII) of the active BRAF conformation, a feature that can be modulated by substitutions on the imidazole ring. nih.gov

In the context of α2-adrenergic receptors, the protonated 2-aminoimidazole moiety is thought to mimic the binding of the endogenous catecholamine agonists. The specific interactions with amino acid residues in the receptor's binding pocket would be influenced by the nature and position of substituents on the imidazole ring.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular signaling pathways.

For BRAF inhibitors, the primary mechanism of action is the suppression of the hyper-activated RAS-RAF-MEK-ERK signaling pathway in cancer cells with BRAF mutations. nih.gov By inhibiting the mutated BRAF kinase, these compounds prevent the downstream phosphorylation cascade that drives uncontrolled cell proliferation and survival.

In a different application, imidazole-functionalized nanomedicines have been shown to amplify oxidative stress and induce ferroptosis in cancer cells. acs.orgacs.org An imidazole-functionalized polycarbonate, when complexed with copper ions, can generate reactive oxygen species (ROS) through a Fenton-like reaction. This leads to lipid peroxidation and ultimately cell death via ferroptosis, a distinct form of programmed cell death. acs.orgacs.org This suggests a potential for this compound derivatives in the development of novel cancer therapies that exploit cellular metabolic vulnerabilities.

Drug Design and Development Using the this compound Scaffold

The this compound scaffold represents a valuable starting point for the design and development of new therapeutic agents. Its structural features allow for diverse chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

The 2-aminoimidazole motif is a key component in a variety of biologically active molecules. nih.govresearchgate.net Libraries of 4(5)-aryl-2-amino-1H-imidazoles and N1-substituted 2-aminoimidazoles have been synthesized and evaluated for activities such as the inhibition of bacterial biofilm formation. nih.govresearchgate.net Furthermore, the 1H-imidazo[4,5-c]quinolin-4-amine scaffold, which contains a 2-aminoimidazole substructure, has been explored for the development of allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are essential for optimizing lead compounds. For derivatives of this compound, SAR studies would focus on modifications at several key positions.

In the context of biofilm inhibitors, studies on 4(5)-aryl-2-amino-1H-imidazoles have shown that the substitution pattern on the aryl group and the nature of the substituent at the N1-position of the imidazole ring have a significant impact on inhibitory activity. nih.gov

For α2-adrenergic agonists, research on 4-substituted imidazoles has demonstrated that the nature of the substituent on the carbon bridge between the imidazole and another ring system, as well as the stereochemistry at this position, are critical for maintaining potent α2-adrenoceptor activity and high selectivity over α1-receptors. nih.gov

In the development of platelet-activating factor (PAF) antagonists, SAR studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives revealed that the nature of the acyl substituent is a key determinant of potency. nih.gov

The dimethyl groups at the 4 and 5 positions of the core imidazole ring in this compound are expected to play a significant role in the SAR of its derivatives. These methyl groups can influence the molecule's conformation, lipophilicity, and interaction with the binding site of the target protein. Exploring variations at these positions, for example, by replacing them with other alkyl groups or functional groups, would be a crucial aspect of any drug discovery program based on this scaffold.

Prodrug Strategies

A thorough search of scientific literature did not yield any specific studies detailing prodrug strategies for this compound. The development of prodrugs is a common approach to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule, but there is no available information on the application of this strategy to this particular compound.

Rational Drug Design Approaches

There is a lack of specific information in the public domain regarding rational drug design approaches centered on this compound. While one patent document lists the compound among a large number of other molecules and mentions the general use of rational drug design, it does not provide any specific details, data, or examples of how this approach has been applied to this compound. google.com

Applications in Materials Science and Other Fields

Functional Materials

The imidazole (B134444) scaffold is a fundamental component in the development of various functional materials, owing to its unique electronic properties, thermal stability, and ability to coordinate with other molecules.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable solvating properties. sigmaaldrich.com Imidazolium-based ionic liquids are among the most widely used, with a cation derived from an imidazole ring. chemicalbook.com The properties of these ILs can be finely tuned by modifying the substituents on the imidazole ring, which allows for the creation of task-specific ionic liquids. nih.gov

These materials are synthesized by alkylating the nitrogen atoms of the imidazole ring, creating a bulky organic cation which, when paired with various anions, results in a salt that is liquid at or near room temperature. bldpharm.com Imidazolium (B1220033) ILs have applications as solvents for dissolving challenging materials like biomass, as electrolytes in electrochemical devices, and as catalysts in organic reactions. chemicalbook.comresearchgate.net The basicity and other physicochemical properties of these ILs are determined by both the cation and the anion, allowing for a high degree of customisation. researchgate.net While specific research on ionic liquids derived directly from 4,5-Dimethyl-1H-imidazol-2-amine is not extensively detailed in available literature, its structure as a substituted imidazole makes it a potential candidate for the synthesis of novel imidazolium salts for specialized applications. sigmaaldrich.comchemicalbook.com

The imidazole ring is an integral part of many fluorophores, including those found in fluorescent proteins. cabidigitallibrary.org Synthetic imidazole derivatives have been investigated for their unique optical properties and potential use as fluorescent dyes and probes. researchgate.net The π-electron-rich aromatic system of the imidazole ring is a key feature that can be exploited in the design of chromophores and fluorophores. researchgate.net

Research into lophine (2,4,5-triphenylimidazole) and its derivatives has demonstrated their utility as versatile analytical tools due to their chemiluminescence and fluorescence properties. mdpi.com Furthermore, studies on other synthetic fluorescent imidazoles have revealed pH-dependent optical properties, suggesting their potential as sensors. cabidigitallibrary.org These compounds can exhibit photoacidic behavior and excited-state proton transfer, leading to changes in their absorption and emission spectra in response to environmental pH. cabidigitallibrary.org The development of imidazole-based compounds for optical analysis is an active area of research, with applications in fluorescence and colorimetric probes. researchgate.netijpsjournal.com

Sensing Applications

Building on their unique optical properties, imidazole derivatives are being explored for various sensing applications. The ability of the imidazole ring to interact with its environment and signal these interactions through changes in fluorescence or color makes it a valuable component in chemical sensors. cabidigitallibrary.orgresearchgate.net

For instance, imidazole-based fluorophores have been designed to act as pH probes. cabidigitallibrary.org The protonation and deprotonation of the nitrogen atoms in the imidazole ring can significantly alter the electronic structure of the molecule, leading to observable shifts in its absorption and emission spectra. This pH sensitivity allows for the monitoring of acidity in different chemical or biological systems. cabidigitallibrary.org The nitrogen atoms in the imidazole ring can also coordinate with metal ions, opening the possibility for the development of sensors for specific metal cations. researchgate.net The research in this area aims to develop highly sensitive and selective sensors based on the versatile chemistry of the imidazole scaffold. researchgate.net

Agrochemical Applications

The imidazole scaffold is of significant interest in the field of crop protection. bldpharm.com A wide range of imidazole derivatives have been developed and commercialized as pesticides, exhibiting herbicidal, fungicidal, and insecticidal activities. bldpharm.com The biological efficacy of these compounds is attributed to the unique chemical properties of the imidazole ring, which can interact with various biological targets in pests and weeds. mdpi.com